molecular formula C15H18N2O2S B1588986 N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide CAS No. 300345-76-0

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Cat. No. B1588986
CAS RN: 300345-76-0
M. Wt: 290.4 g/mol
InChI Key: FSRRNSLQEDUDTP-GJZGRUSLSA-N
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Description

Molecular Structure Analysis

The molecular weight of “N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide” is 304.4. The compound has a complex structure that includes a methanesulfonamide group attached to a diphenylethyl group .


Physical And Chemical Properties Analysis

“N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide” has a predicted boiling point of 454.2±55.0 °C and a predicted density of 1.188±0.06 g/cm3 . Its pKa is predicted to be 9.69±0.30 .

Scientific Research Applications

Structural Analysis and Conformation

Studies on sulfonamide derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide, highlight the significance of the molecular structure and conformation for biological activity. These compounds demonstrate specific bond and torsion angles, with the amide hydrogen atom positioned in a way that could be beneficial for receptor molecule interaction during biological processes. This structural alignment and hydrogen bonding capability suggest potential for drug design and receptor targeting applications (Gowda, Foro, & Fuess, 2007).

Chemoselectivity in Synthesis

Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides explores the chemoselectivity of these compounds as acylation reagents. The development of storable and selectively reactive sulfonamide reagents underscores the utility of these compounds in organic synthesis, particularly for achieving selective acylation in complex molecular environments (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This enzyme is essential for the growth and development of many organisms, making these inhibitors potential leads for antibiotic and anticancer drugs. The research demonstrates how sulfonamides can selectively inhibit MetAP depending on the metal ion present in the enzyme's active site, highlighting their potential in developing selective inhibitors for therapeutic applications (Huang et al., 2006).

Antibacterial Activity

Studies on methanesulfonic acid hydrazide derivatives and their metal complexes reveal antibacterial properties against both gram-positive and gram-negative bacteria. This research indicates the potential of sulfonamide derivatives in developing new antibacterial agents, offering a foundation for further exploration into their use in combating bacterial infections (Özdemir et al., 2009).

Asymmetric Catalysis

The application of sulfonamide derivatives in asymmetric catalysis, as demonstrated by the hydrogenation of alpha-hydroxy ketones using a Cp*Ir(III) complex containing a sulfonamide ligand, showcases the compound's role in enantioselective synthesis. This method provides a pathway to synthesize 1-aryl-1,2-ethanediols with high enantiomeric excess, illustrating the potential of sulfonamide derivatives in pharmaceutical synthesis and the production of optically active compounds (Ohkuma et al., 2007).

properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRNSLQEDUDTP-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459313
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

CAS RN

300345-76-0
Record name N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-N-Methylsulfonyl-1,2-diphenylethanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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